5-Methyl-2-(propan-2-yl)hexane-1,3-diol
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Overview
Description
5-Methyl-2-(propan-2-yl)hexane-1,3-diol is an organic compound with the molecular formula C10H22O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain. This compound is of interest in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)hexane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-(propan-2-yl)hexanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired diol . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient large-scale production with high yields .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)hexane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C or PtO2 catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)hexane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methyl-2-(propan-2-yl)hexane-1,3-diol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with two hydroxyl groups on a shorter carbon chain.
2,2-Dimethyl-1,3-propanediol: Another branched diol with a different substitution pattern.
2-Methyl-2,4-pentanediol: A diol with hydroxyl groups on different carbon atoms.
Uniqueness
5-Methyl-2-(propan-2-yl)hexane-1,3-diol is unique due to its specific branching and the position of the hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable .
Properties
CAS No. |
80220-07-1 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylhexane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)5-10(12)9(6-11)8(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
DPMLASRBHSLDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(CO)C(C)C)O |
Origin of Product |
United States |
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